(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
科学的研究の応用
Synthesis and Medicinal Applications
Analgesic and Anti-inflammatory Properties : A study by Gökçe et al. (2005) focused on the synthesis of new Mannich bases of arylpyridazinones, including derivatives similar to the mentioned compound, which exhibited significant analgesic and anti-inflammatory activities. These compounds were evaluated for their pain-relieving and anti-inflammatory effects in various models and showed promising results comparable to standard drugs like acetylsalicylic acid and indometacin, without inducing gastric ulcers, indicating their potential as safer therapeutic agents (Gökçe et al., 2005).
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those structurally related to the given compound, to assess their antimicrobial properties. These compounds showed variable and modest activity against bacterial and fungal strains, suggesting the potential for further optimization and development as antimicrobial agents (Patel et al., 2011).
Novel Synthetic Approaches
Innovative Synthesis Techniques : Koza et al. (2013) reported the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from precursors with structural similarities to the compound . These methods offer new pathways for synthesizing complex molecules with potential biological activities, highlighting the chemical versatility and applicability of such compounds in drug development (Koza et al., 2013).
作用機序
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the central nervous system, including dopamine and serotonin receptors . The pyridazine ring might also interact with various enzymes or receptors, contributing to the compound’s biological activity.
Mode of Action
The compound might bind to its target receptor or enzyme, causing a conformational change that alters the target’s activity. The ethoxyphenyl and pyrrol groups could be involved in this binding through various intermolecular forces .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways, depending on the specific targets involved. This could lead to changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the ethoxy group might enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in cell behavior to the induction or inhibition of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, efficacy, and mode of action .
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-28-18-7-5-17(6-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-4-12-24/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKZQLHCDIAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。